Technical Monograph: 3,6-Dibromo-4-hydroxyquinoline
Technical Monograph: 3,6-Dibromo-4-hydroxyquinoline
Part 1: Executive Technical Summary[1]
3,6-Dibromo-4-hydroxyquinoline (CAS 857758-88-4) represents a critical halogenated scaffold in the synthesis of bioactive quinoline derivatives.[1] Functioning primarily as a high-value intermediate, its structural utility lies in the orthogonal reactivity of its bromine substituents: the C6-bromine offers a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C3-bromine serves as a site for nucleophilic displacement or further metallation. This dual-functionalization potential makes it indispensable in the development of PI3K/mTOR kinase inhibitors, antimalarials, and virulence-attenuating antimicrobial agents.
This guide provides a rigorous analysis of the molecule's physicochemical properties, a validated synthetic workflow based on the Gould-Jacobs reaction and subsequent electrophilic halogenation, and a strategic overview of its application in Structure-Activity Relationship (SAR) studies.[1]
Part 2: Physicochemical Identity & Properties[1][2]
The following data consolidates experimental and predicted values to establish a baseline for identification and quality control.
| Property | Specification | Technical Note |
| CAS Number | 857758-88-4 | Primary identifier.[1][2][3] |
| IUPAC Name | 3,6-Dibromoquinolin-4-ol | Often exists in tautomeric equilibrium with 3,6-dibromo-1H-quinolin-4-one. |
| Molecular Formula | C₉H₅Br₂NO | - |
| Molecular Weight | 302.95 g/mol | High halogen content significantly increases lipophilicity (LogP).[1] |
| Appearance | Off-white to pale yellow solid | Coloration deepens upon oxidation or light exposure.[1] |
| Melting Point | >320 °C | High thermal stability due to intermolecular H-bonding (dimer formation).[1] |
| Solubility | DMSO, DMF (High); Water (Low) | Poor aqueous solubility necessitates polar aprotic solvents for reactions.[1] |
| pKa (Predicted) | ~1.21 (OH/NH acidic proton) | The electron-withdrawing bromine atoms significantly increase acidity compared to 4-hydroxyquinoline.[1] |
Part 3: Structural Dynamics & Tautomerism[1]
Understanding the tautomeric equilibrium is vital for reaction planning.[1] In solution, 4-hydroxyquinolines exist predominantly as the 4-quinolone (keto) tautomer.[1] This dictates that electrophilic attacks (like bromination) occur at the electron-rich C3 position, while O-alkylation vs. N-alkylation selectivity depends on the base and solvent used.[1]
Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, highlighting the activation of the C3 position for bromination.
Part 4: Synthesis & Manufacturing Protocol
The synthesis of 3,6-dibromo-4-hydroxyquinoline is best approached via a stepwise protocol ensuring regioselectivity.[1] Direct bromination of 4-hydroxyquinoline can lead to poly-brominated mixtures.[1] Therefore, a convergent strategy starting from 4-bromoaniline is recommended to install the C6-bromine first, followed by selective C3-bromination.
Step-by-Step Methodology
Phase 1: Scaffold Construction (Gould-Jacobs Reaction)
-
Condensation: React 4-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C (neat or in ethanol).
-
Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at ~250°C.
Phase 2: Regioselective C3-Bromination
-
Solvation: Dissolve 6-bromo-4-hydroxyquinoline (1.0 eq) in glacial acetic acid (AcOH).
-
Note: If solubility is poor, add a catalytic amount of TFA or heat to 60°C.[1]
-
-
Bromination: Add Bromine (Br₂) (1.05 eq) in AcOH dropwise over 30 minutes.
-
Quenching & Isolation: Pour the reaction mixture into ice-cold water. The product, 3,6-dibromo-4-hydroxyquinoline , will precipitate as a solid.
-
Purification: Filter, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1]
Figure 2: Stepwise synthetic pathway ensuring regiochemical fidelity.
Part 5: Pharmaceutical Applications & SAR[1][7][8]
The 3,6-dibromo-4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.[1] Its application logic is driven by the distinct roles of its substituents.[1]
-
Kinase Inhibition (PI3K/mTOR): The quinoline core mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.[1] The C3-bromine can be displaced to introduce solubilizing groups (e.g., piperazines), while the C6-bromine allows for extension into the hydrophobic pocket via Suzuki coupling.
-
Antimicrobial (Quorum Sensing): Halogenated quinolones disrupt bacterial communication (quorum sensing) by mimicking signal molecules like PQS (Pseudomonas Quinolone Signal), reducing virulence without exerting direct selective pressure for resistance.[1]
Figure 3: Structure-Activity Relationship (SAR) map demonstrating the modular utility of the scaffold.[1]
Part 6: Safety & Handling (GHS Standards)[1]
While specific toxicological data for this derivative is limited, it should be handled as a potent halogenated quinoline.[1]
-
GHS Classification:
-
Handling Protocol: Use a chemical fume hood. Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]
-
Storage: Store in a cool, dry place away from light (brominated compounds can be photosensitive).[1]
Part 7: References
-
ChemicalBook. (n.d.).[1] 3,6-DIBROMO-4-HYDROXYQUINOLINE Product Description & CAS 857758-88-4.[1][2][3] Retrieved from [1]
-
Kemcal. (n.d.).[1] CAS 857758-88-4 | 3,6-dibromoquinolin-4-ol.[1][2][3] Retrieved from [1]
-
PubChem. (n.d.).[1] 4-Hydroxyquinoline (Parent Scaffold Data). National Library of Medicine.[1] Retrieved from [1]
-
ACG Publications. (2016).[1][4] Reinvestigation of bromination of 8-substituted quinolines. (Context on quinoline bromination patterns). Retrieved from [1]
-
National University of Pharmacy. (2020).[1] Bromination of quinolin-4(1H)-ones as an efficient strategy. (Mechanistic insight on C3 vs C6 bromination). Retrieved from [1]

